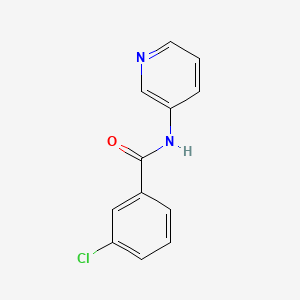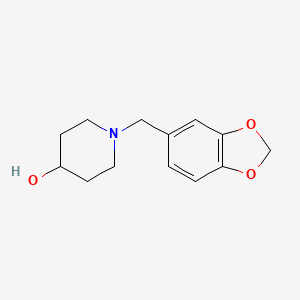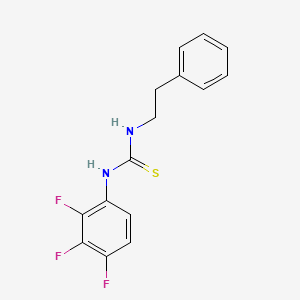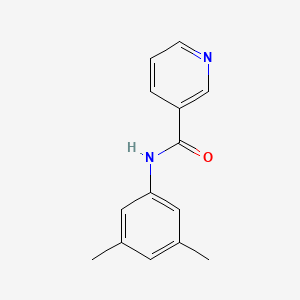![molecular formula C14H16N4S B5546964 5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)
5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of 1,2,4-triazole derivatives, which are known for their versatile chemical properties and applications in various fields, including medicinal chemistry and materials science. These compounds have attracted attention due to their potential biological activities and unique chemical reactivity.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of triazole-thiols with various electrophiles. For example, Maliszewska-Guz et al. (2005) discuss the cyclization of 4-methyl-4H-1,2,4-triazole-3-thiol derivatives to form new triazole and thiadiazole compounds with potential pharmacological properties (Maliszewska-Guz et al., 2005).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using spectroscopic and X-ray diffraction techniques. For instance, the crystal structure analysis of certain triazole compounds reveals strong intermolecular hydrogen bonding and planar geometric configurations, contributing to their stability and reactivity (Şahin et al., 2014).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, including condensation with aldehydes to form Schiff bases, which are important intermediates in organic synthesis. These reactions are influenced by the electron-donating and withdrawing groups present in the triazole ring, affecting the compound's reactivity (Zozulynets et al., 2021).
科学的研究の応用
Synthesis and Pharmacological Applications
Compounds structurally related to the target chemical have been synthesized and evaluated for various pharmacological activities. For instance, a study involved the synthesis of 4-[(4-aryl)methylidene]amino-2-(substituted-4-ylmethyl)-5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives from ibuprofen by a three-component Mannich reaction. These compounds were screened for anti-inflammatory, analgesic, antibacterial, and antifungal activities, with some exhibiting promising anti-inflammatory and analgesic properties (Sujith et al., 2009).
Antimicrobial Activities
Novel 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial efficacy. For instance, derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines showed good to moderate activities against test microorganisms, indicating potential applications in combating microbial infections (Bektaş et al., 2010).
Antioxidative Activity
A series of S-substituted derivatives of 1,2,4-triazole-5-thiones was synthesized and evaluated for free radical scavenging activity. Notably, one compound exhibited excellent antioxidant activity, suggesting potential applications in oxidative stress management (Tumosienė et al., 2014).
Corrosion Inhibition
Schiff’s bases of pyridyl substituted triazoles have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies indicate the potential utility of triazole derivatives in protecting metals from corrosion, essential for extending the lifespan of metal structures and components (Ansari et al., 2014).
Anticancer Evaluation
Some new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were synthesized and evaluated for their anticancer activity against a panel of 60 cell lines derived from various cancer types. This research highlights the potential of triazole derivatives in the development of new anticancer drugs (Bekircan et al., 2008).
特性
IUPAC Name |
3-ethyl-4-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-3-13-16-17-14(19)18(13)15-10-11(2)9-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,17,19)/b11-9-,15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLVTUMJELRASM-LFHBGGBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C(=C\C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)
![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)

![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)



![5-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-furamide hydrochloride](/img/structure/B5546946.png)
![3-amino-N-(4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5546953.png)
![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)


![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-4-ol](/img/structure/B5546982.png)